Guanidiniumdihydrogenphosphat

Übersicht

Beschreibung

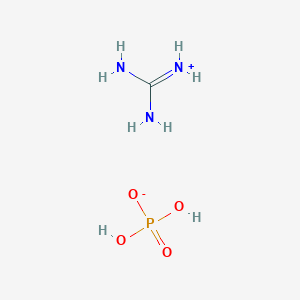

Guanidinium dihydrogen phosphate is a chemical compound with the molecular formula CH8N3O4P. It is a salt formed by the combination of guanidine and phosphoric acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .

Wissenschaftliche Forschungsanwendungen

Guanidinium dihydrogen phosphate has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Guanidinium-rich molecules, such as Guanidinium Dihydrogen Phosphate, primarily target the plasma membrane of cells . They interact with multiple negatively charged plasma membrane groups . Guanidinium groups have high affinities and selectivities for phosphates and arsenates over other anions .

Mode of Action

Guanidinium Dihydrogen Phosphate interacts with its targets through charge pairing and hydrogen bonding . The guanidinium groups bind the phosphate tightly . The interaction with softer ions such as phosphates and sulfates is facilitated by delocalization of the positive charge in the guanidinium group . This interaction leads to a transient membrane channel that facilitates the transport of arginine-rich peptides toward the cell interior .

Biochemical Pathways

The biochemical pathways affected by Guanidinium Dihydrogen Phosphate involve the translocation of biomolecules across the plasma membrane . This process is energy-independent and non-endocytotic, allowing the compound to gain free access to the cytosol and nucleus .

Pharmacokinetics

The pharmacokinetics of Guanidinium Dihydrogen Phosphate involve its rapid absorption and distribution within the cell . The compound enters living cells efficiently in a non-endocytic, energy-independent manner

Result of Action

The result of the action of Guanidinium Dihydrogen Phosphate is the efficient cellular uptake and delivery of bioactive cargos through biological barriers . This includes the transport of a wide range of cargos, including drugs and biomarkers .

Action Environment

The action of Guanidinium Dihydrogen Phosphate is influenced by environmental factors such as the pH gradient of the cell membrane and the presence of fatty acids . Deprotonated fatty acids in contact with the cell exterior interact with guanidinium groups, facilitating the transport of arginine-rich peptides toward the cell interior . On the cytosolic side, the fatty acids become protonated, releasing the peptides and resealing the channel .

Biochemische Analyse

Biochemical Properties

The guanidinium functional group in guanidinium dihydrogen phosphate is commonly used by proteins and enzymes to recognize and bind anions using ion pairing and hydrogen bonding . The specific patterns of hydrogen bonding and the great basicity of the guanidine functional group allow it to play several key roles in recognition and catalysis .

Cellular Effects

Guanidinium-rich molecules, such as guanidinium dihydrogen phosphate, efficiently enter living cells in a non-endocytic energy-independent manner and transport a wide range of cargos, including drugs and biomarkers .

Molecular Mechanism

The mechanism by which guanidinium dihydrogen phosphate exerts its effects at the molecular level involves the essential role of guanidinium groups and two universal cell components: fatty acids and the cell membrane pH gradient . Deprotonated fatty acids in contact with the cell exterior interact with guanidinium groups, leading to a transient membrane channel that facilitates the transport of arginine-rich peptides toward the cell interior .

Temporal Effects in Laboratory Settings

The guanidinium functional group is known to play several key roles in recognition and catalysis, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Guanidinium-rich molecules have been demonstrated to efficiently enter living cells and transport a wide range of cargos, suggesting that the effects of guanidinium dihydrogen phosphate may vary with different dosages .

Metabolic Pathways

The guanidinium functional group is commonly used by proteins and enzymes to recognize and bind anions, suggesting that it may interact with various enzymes or cofactors .

Transport and Distribution

Guanidinium dihydrogen phosphate is likely transported and distributed within cells and tissues through the action of the guanidinium groups. These groups interact with deprotonated fatty acids in contact with the cell exterior, leading to a transient membrane channel that facilitates transport .

Subcellular Localization

Given the ability of guanidinium groups to facilitate cellular translocation and delivery of bioactive cargos, it is likely that guanidinium dihydrogen phosphate can be found in various compartments or organelles within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Guanidinium dihydrogen phosphate can be synthesized using different methods. One common method involves the reaction of guanidine carbonate with phosphoric acid. The reaction is typically carried out in an aqueous solution, followed by evaporation and crystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, guanidinium dihydrogen phosphate is produced using dicyanodiamide and ammonium chloride as starting materials. The process involves a fusion reaction, followed by a reflux reaction and neutralization. The pH is carefully controlled to obtain either guanidinium dihydrogen phosphate or bis-guanidine hydrogen phosphate .

Analyse Chemischer Reaktionen

Types of Reactions: Guanidinium dihydrogen phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can also be performed, although they are less common.

Substitution: Substitution reactions involving guanidinium dihydrogen phosphate are often used to introduce different functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different phosphate derivatives, while substitution reactions can introduce various functional groups into the guanidinium structure .

Vergleich Mit ähnlichen Verbindungen

Guanidine: A simpler compound with similar basicity and hydrogen bonding properties.

Guanidinium chloride: Another guanidinium salt with different anionic counterpart.

Guanidinium carbonate: Used in similar applications but with different solubility and reactivity properties.

Uniqueness: Guanidinium dihydrogen phosphate is unique due to its specific combination of guanidine and phosphoric acid, which imparts distinct properties such as high solubility in water and strong hydrogen bonding capabilities. These properties make it particularly useful in applications requiring stable complexes with anionic species .

Eigenschaften

IUPAC Name |

diaminomethylideneazanium;dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.H3O4P/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDDGDWODCGBFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=[NH2+])(N)N.OP(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH8N3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5423-23-4, 38848-02-1, 5423-22-3 | |

| Record name | Guanidine, phosphate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5423-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine, phosphate (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38848-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5423-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID201036309 | |

| Record name | Guanidinium dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1763-07-1, 5423-22-3 | |

| Record name | Guanidinium phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1763-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidinium dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benze](/img/new.no-structure.jpg)

![(1R,3S,5R)-2-((R)-2-Amino-2-((1r,3S,5R,7S)-3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141281.png)

![beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl](/img/structure/B1141286.png)